(3,4-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate
Description
(3,4-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate is a secondary amine derivative in which the benzyl group is substituted with two methoxy groups at the 3- and 4-positions. The oxalate salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications. This compound is cataloged as a pharmaceutical intermediate by suppliers such as Huateng Pharma and Santa Cruz Biotechnology (SCBT) . Its synthesis typically involves alkylation or reductive amination of substituted benzylamines, followed by salt formation with oxalic acid.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.C2H2O4/c1-10(9-15-2)14-8-11-5-6-12(16-3)13(7-11)17-4;3-1(4)2(5)6/h5-7,10,14H,8-9H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIASJCBCSVHNAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=C(C=C1)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-methoxy-1-methyl-ethylamine in the presence of a base such as triethylamine. The resulting amine is then reacted with oxalic acid to form the oxalate salt. The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylamine moiety can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
(3,4-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate involves its interaction with specific molecular targets. The methoxy groups and benzylamine moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds are structurally related to (3,4-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate:
| Compound Name | Substituents on Benzyl Group | Amine Side Chain | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| (3,4-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate | 3,4-Dimethoxy | 2-Methoxy-1-methyl-ethyl | 341.34 (free base) + oxalate | Methoxy, tertiary amine, oxalate |
| (3-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine (HCl salt) | 3-Fluoro | 2-Methoxy-1-methyl-ethyl | ~243.7 (free base) + HCl | Fluoro, tertiary amine |
| (2-Bromophenyl)-(3,4-dimethoxy-benzyl)-amine | 3,4-Dimethoxy | 2-Bromophenyl | 322.20 | Bromo, methoxy, secondary amine |
| (3,4-Dimethoxy-benzyl)-(1-phenyl-ethyl)-amine | 3,4-Dimethoxy | 1-Phenyl-ethyl | 271.35 | Methoxy, secondary amine |
Physicochemical Properties
- Lipophilicity : The presence of methoxy groups in the target compound increases hydrophilicity compared to halogenated analogs like the 3-fluoro or 2-bromo derivatives. However, the oxalate salt further reduces logP, enhancing solubility in polar solvents .
- Thermal Stability: The oxalate salt form (target compound) exhibits higher thermal stability (decomposition >200°C) compared to free bases, which often melt below 100°C (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl melts at 79–82°C) .
- Synthetic Complexity : The target compound requires fewer steps than analogs with thioureido or isothioureido groups (e.g., compound 17d in involves three synthetic steps and chromatographic purification) .
Pharmacological and Industrial Relevance
- Agrochemical Use : Triazine derivatives with methoxy groups (e.g., metsulfuron-methyl) are herbicides, but the target compound’s lack of sulfonylurea or triazine moieties limits such utility .
Biological Activity
(3,4-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate is an organic compound characterized by its unique benzylamine structure with methoxy substituents. This compound has garnered attention in scientific research for its potential biological activities, including antimicrobial and antioxidant properties.
Chemical Structure and Synthesis
The compound features a molecular formula of and can be synthesized through a series of chemical reactions. The synthesis typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-methoxy-1-methyl-ethylamine in the presence of a base like triethylamine, followed by treatment with oxalic acid to form the oxalate salt. Common solvents include tetrahydrofuran (THF), and the reactions are usually conducted at room temperature or under reflux conditions .
The biological activity of (3,4-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate is attributed to its interaction with various molecular targets. The methoxy groups and benzylamine structure allow for interactions with enzymes and receptors, potentially leading to diverse biological effects. However, specific pathways and targets are still under investigation.
Antimicrobial Properties
Recent studies have indicated that (3,4-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival.
Antioxidant Activity
The antioxidant potential of this compound has also been explored. It appears to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. This activity is likely due to the presence of methoxy groups that can donate electrons and stabilize free radicals .
Potential Therapeutic Applications
Given its promising biological activities, (3,4-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate is being investigated for potential therapeutic applications. Preliminary findings suggest it could play a role in developing new pharmaceuticals aimed at treating infections or conditions associated with oxidative stress .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Unique Features |
|---|---|---|
| (3,4-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate | Antimicrobial, antioxidant | Specific combination of methoxy groups and benzylamine |
| 3,4-Dimethoxybenzaldehyde | Limited antimicrobial properties | Aldehyde functional group |
| 3,4-Dimethoxybenzoic acid | Anti-inflammatory properties | Carboxylic acid functionality |
| 2,3-Dimethoxybenzamide | Anticancer activity | Amide functionality |
This table highlights the distinct biological activities and structural features that differentiate (3,4-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate from related compounds.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, (3,4-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The study concluded that the compound could serve as a lead structure for developing new antibacterial agents.
Study 2: Antioxidant Capacity
A study evaluating the antioxidant capacity utilized various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated that the compound exhibited a high degree of radical scavenging activity comparable to vitamin C, suggesting its potential use in formulations aimed at reducing oxidative damage in cells .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (3,4-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Key steps include nucleophilic substitution and oxalate salt formation. For example, analogous compounds are synthesized via refluxing intermediates in DMSO with DIPEA (diisopropylethylamine) as a base, followed by purification using column chromatography (hexane/EtOAc gradients) . Yield optimization requires precise temperature control (e.g., 45°C for 1 hour) and stoichiometric balancing of reagents. Purity is confirmed via TLC and NMR spectroscopy .
Q. How can structural characterization of this compound be systematically performed to verify its identity?
- Methodological Answer : Use a combination of -NMR and -NMR to confirm substituent positions and stereochemistry. For example, methoxy groups exhibit distinct singlet peaks at δ ≈ 3.7–3.9 ppm in -NMR, while aromatic protons appear as multiplet signals . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition. IR spectroscopy can identify oxalate C=O stretching (~1700 cm) .
Q. What purification techniques are most effective for isolating (3,4-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel (hexane/EtOAC gradients) effectively separates polar byproducts. Recrystallization using ethanol/water mixtures improves purity (>95%) . For scale-up, centrifugal partition chromatography (CPC) or preparative HPLC may reduce solvent waste .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, methoxy groups’ electron-donating effects stabilize carbocation intermediates in SN1 reactions. Molecular dynamics simulations predict solvent effects on reaction pathways . Validate predictions with kinetic studies (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Address bioavailability discrepancies by analyzing logP (partition coefficient) and plasma protein binding. For instance, oxalate salts may enhance solubility but reduce membrane permeability. Use LC-MS/MS to quantify tissue distribution and metabolite profiling in animal models . Compare IC values across cell lines (e.g., HEK293 vs. primary hepatocytes) to assess model specificity .
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods detect chiral impurities?
- Methodological Answer : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) resolves enantiomers. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to control stereochemistry. Circular dichroism (CD) spectroscopy or polarimetry quantifies enantiomeric excess (>99% ee) .
Q. What experimental designs are robust for studying the compound’s metabolic stability in hepatic microsomes?
- Methodological Answer : Conduct time-dependent CYP450 inhibition assays using human liver microsomes (HLMs). Monitor parent compound depletion via LC-MS and identify Phase I/II metabolites (e.g., demethylation or glucuronidation). Include positive controls (e.g., verapamil) and use Michaelis-Menten kinetics to calculate intrinsic clearance .
Data Analysis & Optimization
Q. How should researchers statistically analyze variability in synthetic yield across multiple batches?
- Methodological Answer : Apply ANOVA to identify significant factors (e.g., temperature, catalyst loading). Design of Experiments (DoE) with response surface methodology (RSM) optimizes parameters. Use control charts (e.g., X-bar and R charts) to monitor process stability .
Q. What mechanistic studies elucidate the role of the oxalate counterion in the compound’s crystallinity and stability?
- Methodological Answer : Single-crystal X-ray diffraction reveals oxalate’s hydrogen-bonding network. Thermogravimetric analysis (TGA) assesses hygroscopicity, while accelerated stability testing (40°C/75% RH) evaluates degradation pathways (e.g., hydrolysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
